molecular formula C8H13ClF3N3 B2498435 [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride CAS No. 2416243-06-4

[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride

Cat. No.: B2498435
CAS No.: 2416243-06-4
M. Wt: 243.66
InChI Key: YQFIEBGJGLWMOR-UHFFFAOYSA-N
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Description

[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl and trifluoroethyl groups. This can be done using reagents such as methyl iodide and trifluoroethyl iodide in the presence of a strong base like sodium hydride.

    Formation of Methanamine Derivative: The substituted pyrazole is then reacted with formaldehyde and ammonium chloride to form the methanamine derivative.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group, where nucleophiles can replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoroethyl group can serve as a marker in various biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its effects on specific receptors or enzymes, with the aim of developing new therapeutic agents.

Industry

In industrial applications, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various innovative applications.

Mechanism of Action

The mechanism of action of [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole]: Similar structure but lacks the methanamine group.

    [3,5-Dimethylpyrazole]: Lacks the trifluoroethyl and methanamine groups.

    [1-(2,2,2-Trifluoroethyl)pyrazole]: Lacks the dimethyl groups.

Uniqueness

The uniqueness of [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride lies in its combination of substituents, which confer distinct chemical and biological properties. The presence of both dimethyl and trifluoroethyl groups, along with the methanamine moiety, allows for a wide range of interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11;/h3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKDPVDTAGPKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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